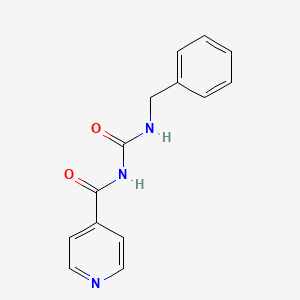
N-(benzylcarbamoyl)pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(benzylcarbamoyl)pyridine-4-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a benzylcarbamoyl group attached to the nitrogen atom of the pyridine ring and a carboxamide group at the 4-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzylcarbamoyl)pyridine-4-carboxamide typically involves the reaction of pyridine-4-carboxylic acid with benzylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under mild conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesis equipment and large-scale reactors. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents. The final product is typically obtained through a series of purification steps, including filtration, crystallization, and drying .
化学反応の分析
Types of Reactions
N-(benzylcarbamoyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: The major products are typically oxidized derivatives of the pyridine ring.
Reduction: The major products are reduced derivatives, such as amines or alcohols.
Substitution: The major products are substituted pyridine derivatives with different functional groups replacing the benzylcarbamoyl group.
科学的研究の応用
N-(benzylcarbamoyl)pyridine-4-carboxamide has several scientific research applications:
作用機序
The mechanism of action of N-(benzylcarbamoyl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, in the context of its antimicrobial activity, the compound may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In the case of its potential therapeutic use against tuberculosis, it may act as a prodrug that is activated by bacterial enzymes, leading to the inhibition of bacterial growth .
類似化合物との比較
Similar Compounds
Isonicotinamide: Pyridine-4-carboxamide, an isomer of nicotinamide, used in material synthesis.
Pyrazole-4-carboxamides: Compounds with antifungal activity, structurally similar due to the presence of a carboxamide group.
Pyrimidines: Aromatic heterocyclic compounds with pharmacological effects, including anti-inflammatory activities.
Uniqueness
N-(benzylcarbamoyl)pyridine-4-carboxamide is unique due to its specific structure, which combines a benzylcarbamoyl group and a pyridine-4-carboxamide moietyIts ability to undergo a wide range of chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications .
特性
IUPAC Name |
N-(benzylcarbamoyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c18-13(12-6-8-15-9-7-12)17-14(19)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBYCLZSBYTQNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[2-(2-nitrophenoxy)ethyl]pyrrolidine](/img/structure/B5834769.png)
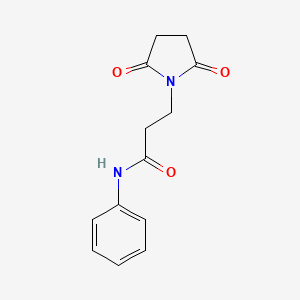
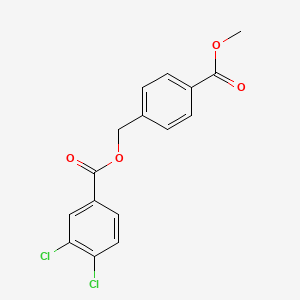
![N-(4-methoxyphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5834780.png)
![2-[4-(propan-2-yl)phenoxy]-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)acetamide](/img/structure/B5834788.png)
![3-[5-(1,3-benzothiazol-2-yl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5834798.png)
![3-[(2-methylpropanoyl)amino]-N-(2-methylpropyl)benzamide](/img/structure/B5834801.png)
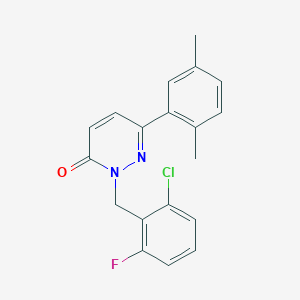

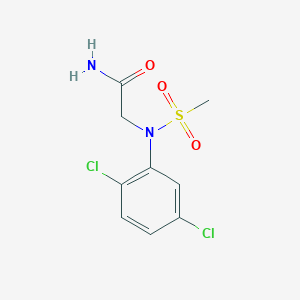
![2-(2,3-dimethylphenoxy)-N'-[4-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5834824.png)
![N-(4-chloro-2-methylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B5834833.png)
![2-(3-fluoro-4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B5834838.png)
![2-[(4-chlorophenyl)thio]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B5834845.png)
